4-hydroxy-2-oxo-N-(2-thienylmethyl)-1,2-dihydroquinoline-3-carboxamide
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Overview
Description
4-hydroxy-2-oxo-N-(2-thienylmethyl)-1,2-dihydroquinoline-3-carboxamide is a synthetic organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-hydroxy-2-oxo-N-(2-thienylmethyl)-1,2-dihydroquinoline-3-carboxamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Quinoline Core: This can be achieved through the Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.
Introduction of the Hydroxy and Oxo Groups: This step may involve selective oxidation and hydroxylation reactions.
Attachment of the Thienylmethyl Group: This can be done through nucleophilic substitution reactions using appropriate thienylmethyl halides.
Formation of the Carboxamide Group: This step typically involves the reaction of the intermediate with carboxylic acid derivatives or their activated forms.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the above synthetic routes to enhance yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced catalysts, and green chemistry principles to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the oxo group to hydroxyl or other functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different substituents on the quinoline ring or the thienylmethyl group.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, sulfonates, and other leaving groups.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. They can include various substituted quinoline derivatives with different functional groups.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes and interactions.
Medicine: Potential therapeutic agent for treating diseases due to its biological activity.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-hydroxy-2-oxo-N-(2-thienylmethyl)-1,2-dihydroquinoline-3-carboxamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
Quinoline Derivatives: Such as chloroquine, quinine, and other antimalarial drugs.
Thienylmethyl Compounds: Compounds containing the thienylmethyl group with different core structures.
Uniqueness
The uniqueness of 4-hydroxy-2-oxo-N-(2-thienylmethyl)-1,2-dihydroquinoline-3-carboxamide lies in its specific combination of functional groups, which may confer unique biological activities and chemical properties compared to other similar compounds.
Properties
CAS No. |
946330-98-9 |
---|---|
Molecular Formula |
C15H12N2O3S |
Molecular Weight |
300.33 |
IUPAC Name |
4-hydroxy-2-oxo-N-(thiophen-2-ylmethyl)-1H-quinoline-3-carboxamide |
InChI |
InChI=1S/C15H12N2O3S/c18-13-10-5-1-2-6-11(10)17-15(20)12(13)14(19)16-8-9-4-3-7-21-9/h1-7H,8H2,(H,16,19)(H2,17,18,20) |
InChI Key |
WFURYDVJMDDYGW-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=C(C(=O)N2)C(=O)NCC3=CC=CS3)O |
solubility |
not available |
Origin of Product |
United States |
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